(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCBGWCMDKHNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule featuring a triazole moiety combined with an azetidine ring and a chlorophenyl group. This unique structural arrangement suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Overview
The compound's structure can be broken down into its key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that often contributes to the biological activity of compounds due to its ability to mimic natural substrates.
- Triazole Moiety : Known for its stability and ability to form hydrogen bonds, enhancing interactions with biological targets.
- Chlorophenyl Group : This substituent can improve lipophilicity and influence the compound's pharmacokinetic properties.
Antimicrobial Properties
Compounds containing triazole rings are widely recognized for their antimicrobial activities. Studies have shown that triazole derivatives exhibit potent effects against various bacterial and fungal strains. For instance, the presence of the triazole moiety in this compound is expected to confer antifungal properties similar to those observed in other triazole-based drugs like fluconazole .
Anticancer Activity
Research indicates that azetidine-based compounds often demonstrate anticancer activity. The incorporation of the triazole ring may enhance this effect by improving the compound's interaction with cancer cell receptors. For example, related studies have shown that 1,2,4-triazole derivatives exhibit selective cytotoxicity against melanoma and breast cancer cell lines, suggesting that similar mechanisms may be at play for this compound .
Research Findings
Recent studies have highlighted various aspects of the biological activity associated with compounds similar to this compound:
Case Studies
Several case studies have been conducted on related compounds:
- Triazole Derivatives Against Cancer : A study focused on various 1,2,4-triazole derivatives showed that compounds with similar structures had varying degrees of effectiveness against different cancer types. The most active compounds were noted for their ability to inhibit cell migration and induce apoptosis in cancer cells .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that triazole-containing compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria. The structure of the chlorophenyl group was found to enhance the antimicrobial efficacy by improving membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their functional differences:
Key Observations:
- Core Flexibility vs.
- Substituent Impact: The 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to unsubstituted aryl analogs (e.g., phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone in ).
- Bioactivity Trends: Triazole-methanone hybrids with electron-withdrawing groups (e.g., 3-chlorophenyl in compound 1c) show superior cytotoxic activity, likely due to enhanced interactions with cellular targets like aromatase or tubulin .
Pharmacological and Mechanistic Differences
- Cytotoxic Activity: Compound 1c (a triazole-chlorophenyl hybrid) exhibits potent activity against breast cancer cell lines, suggesting the target compound may share similar mechanisms, such as aromatase inhibition or DNA intercalation .
- Enzyme Inhibition: JJKK-048 demonstrates ultrapotent monoacylglycerol lipase inhibition, highlighting the role of triazole-methanone scaffolds in central nervous system targets . In contrast, the target compound’s azetidine core may favor peripheral enzyme targets.
Preparation Methods
Azetidine Ring Construction
The azetidine core is typically synthesized via intramolecular cyclization of γ-chloroamines or Staudinger reactions involving imines and ketenes. A scalable approach involves:
- Hydroxymethyl azetidine precursor :
- Sulfonylation for leaving group introduction :
Triazole Incorporation via Nucleophilic Substitution
The tosylate intermediate undergoes displacement with 1H-1,2,4-triazole under basic conditions:
- Conditions : Potassium carbonate (2.5 eq), DMF, 85°C, 16 hours under argon.
- Mechanism : SN2 displacement facilitated by the polar aprotic solvent.
- Yield : 35–50% after silica gel chromatography (15–25% ethyl acetate/hexane).
Optimization Note : Microwave-assisted reactions (140°C, 30 min) reduce reaction times while maintaining yields.
Ketone Formation: Coupling with 3-Chlorobenzoyl Chloride
Acylation of Azetidine-Triazole Intermediate
The secondary amine of 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:
- Protocol :
- Dissolve azetidine-triazole (1 eq) in dichloromethane.
- Add 3-chlorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
- Warm to room temperature, stir for 6 hours.
- Workup : Aqueous extraction followed by recrystallization from ethanol/water.
- Yield : 60–72%.
Side Reaction Mitigation : Excess acyl chloride and low temperatures minimize N,N-diacylation.
Alternative Synthetic Pathways
One-Pot Assembly via Ugi Multicomponent Reaction
A convergent strategy employs:
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling between azetidine-triazole boronic ester and 3-chlorobromobenzene:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : Cs2CO3, toluene/water (3:1), 80°C.
- Yield : 55% (requires rigorous exclusion of oxygen).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
- HPLC : C18 column, 0.1% TFA/ACN gradient (95:5 to 5:95 over 20 min), retention time 12.3 min.
- Impurity Profile : <0.5% residual DMF (GC-MS analysis).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
| Reagent | Cost (USD/kg) | Alternatives |
|---|---|---|
| 3-Chlorobenzoyl chloride | 450 | In situ generation from acid |
| Pd(PPh3)4 | 12,000 | NiCl2/dppf (1,000 USD/kg) |
Environmental Impact Mitigation
- Solvent Recovery : DMF distillation (bp 153°C) achieves >90% reuse.
- Catalyst Recycling : Magnetic nanoparticle-supported palladium enables five reuse cycles without activity loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
